3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core fused with an azetidine ring substituted by a 3-phenylpropanoyl group. This structure combines the pharmacophoric oxazolidinedione moiety—a scaffold known for its role in enzyme inhibition (e.g., cyclooxygenase, thromboxane synthase)—with a conformationally constrained azetidine ring.
Properties
IUPAC Name |
3-[1-(3-phenylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(7-6-11-4-2-1-3-5-11)16-8-12(9-16)17-14(19)10-21-15(17)20/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLKYMKEARJONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of azetidine derivatives with oxazolidine-2,4-dione under controlled conditions. The reaction often requires the use of catalysts such as triethylamine and chloroacetyl chloride, which facilitate the formation of the azetidin-3-yl intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride
- Structure: Lacks the 3-phenylpropanoyl group, featuring only the azetidine-oxazolidinedione core with a hydrochloride counterion.
- Molecular Formula : C₆H₉ClN₂O₃ vs. C₁₅H₁₆N₂O₄ for the target compound.
- Properties: The absence of the phenylpropanoyl group reduces molecular weight (192.6 g/mol vs. 288.3 g/mol) and lipophilicity, likely decreasing membrane permeability. The hydrochloride salt enhances aqueous solubility, a critical factor for intravenous formulations .
(Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione
- Structure : Substituted with methoxybenzylidene and methoxyphenyl groups on the oxazolidinedione ring.
- Methoxy groups improve solubility compared to the nonpolar phenylpropanoyl group in the target compound.
- NMR Data : The benzylidene proton in this derivative appears as a singlet at δ 8.2 ppm in ¹H NMR, whereas the azetidine protons in the target compound are expected to resonate upfield (δ 3.5–4.0 ppm) due to ring strain and reduced electron density .
Functional Group Analogues
5-(Alkenyl)-2-amino-1,3,4-oxadiazoles
- Structure: Oxadiazole ring instead of oxazolidinedione, with alkenyl and amino substituents.
- Biological Activity : Demonstrated antibacterial properties in vitro (MIC: 4–16 µg/mL against S. aureus), whereas oxazolidinediones are typically associated with anti-inflammatory or enzyme-inhibitory roles. The oxadiazole’s lower ring strain may enhance metabolic stability compared to the oxazolidinedione core .
Computational and Crystallographic Comparisons
- Hydrogen Bonding: The azetidine nitrogen in the target compound may act as a hydrogen bond acceptor, similar to carbonyl oxygens in other oxazolidinediones. However, steric hindrance from the phenylpropanoyl group could limit intermolecular interactions compared to smaller derivatives like the hydrochloride salt .
- Docking Studies: AutoDock4 simulations suggest that the phenylpropanoyl group in the target compound may occupy hydrophobic pockets in enzyme active sites (e.g., COX-2), a feature absent in simpler analogues like 3-(azetidin-3-yl)oxazolidine-2,4-dione .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₆N₂O₄ | 288.3 | Azetidine-oxazolidinedione core; 3-phenylpropanoyl substituent | Enzyme inhibition, anti-inflammatory |
| 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl | C₆H₉ClN₂O₃ | 192.6 | Hydrophilic hydrochloride salt; unsubstituted core | Prodrug development, solubility studies |
| (Z)-5-(4-Methoxybenzylidene) derivative | C₁₈H₁₅NO₅ | 325.3 | Conjugated benzylidene group; methoxy substituents | Photodynamic therapy, UV studies |
| 5-(Alkenyl)-2-amino-1,3,4-oxadiazole | C₈H₁₀N₄O | 178.2 | Oxadiazole ring; alkenyl and amino groups | Antibacterial agents |
Biological Activity
3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound notable for its unique structural features, including the presence of azetidine and oxazolidine rings. This compound has garnered interest in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
Structural Characteristics
The compound's IUPAC name is 3-[1-(3-phenylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione. Its molecular formula is , and it possesses unique spirocyclic properties that influence its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of oxazolidine compounds exhibit significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The mechanism is hypothesized to involve inhibition of protein synthesis by binding to the bacterial ribosome.
- Cytotoxicity : Research suggests that certain derivatives can induce cytotoxic effects on cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is crucial for therapeutic applications.
Antimicrobial Studies
Recent studies have demonstrated the efficacy of related compounds in combating antibiotic-resistant strains. For instance, a study highlighted the strong bactericidal effect of novel oxadiazoline derivatives against Staphylococcus spp., with minimal cytotoxicity observed in normal cell lines (L929) .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (IC50) |
|---|---|---|---|
| 3-Acetyl-1,3,4-oxadiazoline | Staphylococcus aureus | 8 µg/mL | >100 µM |
| This compound | MRSA | TBD | TBD |
Case Studies
- Case Study on Antimicrobial Resistance : A recent publication reviewed the potential of oxadiazoline derivatives as novel antimicrobial agents. The study emphasized their effectiveness against resistant strains, positioning them as candidates for further development in clinical settings .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (A549 and HepG2). Results indicated a significant increase in cell viability at lower concentrations, suggesting a potential therapeutic window for anticancer applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
